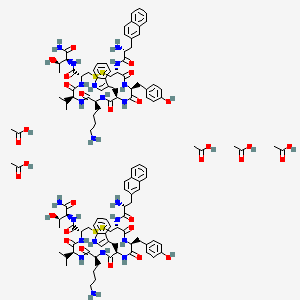
Somatuline Autogel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Somatuline Autogel is a long-acting formulation of lanreotide, a somatostatin analogue. Lanreotide is used primarily for the treatment of acromegaly, a condition characterized by excessive growth hormone production, and for the management of symptoms associated with neuroendocrine tumors. The compound works by mimicking the action of somatostatin, a hormone that inhibits the release of several other hormones, including growth hormone and insulin-like growth factor 1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lanreotide, the active ingredient in Somatuline Autogel, is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The synthesis is typically carried out in a solid-phase peptide synthesis reactor, where the growing peptide is anchored to a solid resin. The reaction conditions include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of lanreotide involves large-scale solid-phase peptide synthesis followed by purification steps such as high-performance liquid chromatography. The purified peptide is then formulated into a supersaturated aqueous gel for extended release. The final product is filled into pre-filled syringes for subcutaneous administration .
Análisis De Reacciones Químicas
Types of Reactions: Lanreotide undergoes several types of chemical reactions, including:
Oxidation: Lanreotide can be oxidized at its methionine residues, leading to the formation of sulfoxides.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Lanreotide can undergo substitution reactions at its amino acid side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Modified peptide chains with substituted side chains.
Aplicaciones Científicas De Investigación
Somatuline Autogel has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting hormone release and its effects on cellular signaling pathways.
Medicine: Extensively used in clinical research for the treatment of acromegaly and neuroendocrine tumors. .
Industry: Utilized in the development of long-acting peptide formulations and drug delivery systems.
Mecanismo De Acción
Lanreotide, the active component of Somatuline Autogel, exerts its effects by binding to somatostatin receptors, primarily subtypes 2 and 5. This binding inhibits the release of growth hormone and insulin-like growth factor 1 from the pituitary gland. Additionally, lanreotide reduces the secretion of several gastrointestinal hormones, thereby alleviating symptoms associated with neuroendocrine tumors .
Comparación Con Compuestos Similares
Octreotide: Another somatostatin analogue used for similar indications.
Pasireotide: A newer somatostatin analogue with a broader receptor binding profile.
Comparison:
Propiedades
Fórmula molecular |
C118H158N22O30S4 |
|---|---|
Peso molecular |
2492.9 g/mol |
Nombre IUPAC |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/2C54H69N11O10S2.5C2H4O2/c2*1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;5*1-2(3)4/h2*4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);5*1H3,(H,3,4)/t2*30-,38-,40+,41+,42-,43+,44+,45+,46+;;;;;/m11...../s1 |
Clave InChI |
RUGAHXUZHWYHNG-NLGNTGLNSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
SMILES canónico |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide](/img/structure/B10774458.png)
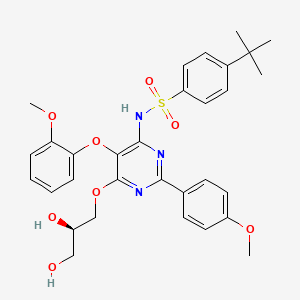
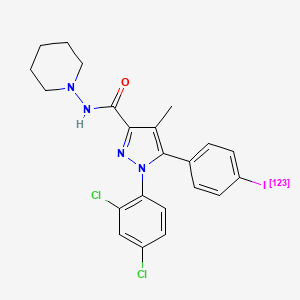
![methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B10774491.png)
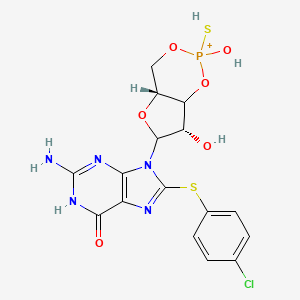
![Lys[Z(NO2)]-Lys[Z(NO2)]](/img/structure/B10774504.png)
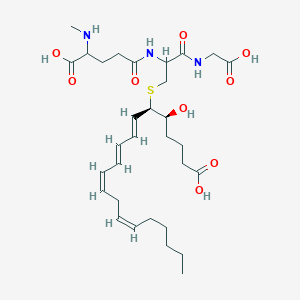
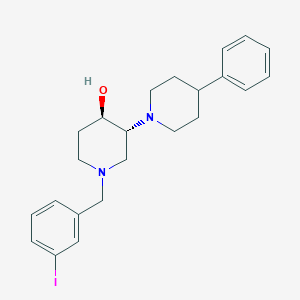
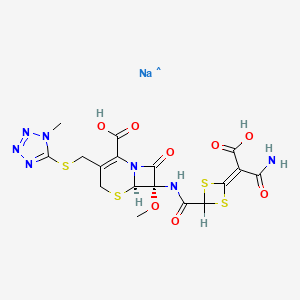
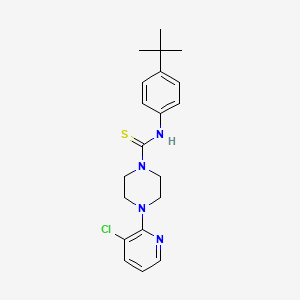
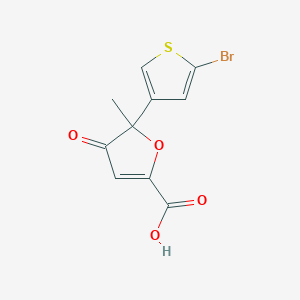
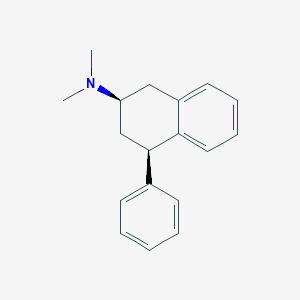
![(2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B10774547.png)
![3-[(2-Nitrophenyl)amino]propylazanium](/img/structure/B10774551.png)
